2-(3-Nitrophenyl)morpholine;hydrochloride
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Overview
Description
2-(3-Nitrophenyl)morpholine;hydrochloride is a chemical compound with the molecular formula C10H12N2O3Cl. It is a derivative of morpholine, a heterocyclic amine, and contains a nitrophenyl group attached to the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-(3-Nitrophenyl)morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Safety and Hazards
The safety data sheet for a related compound, N-(2-Chloroethyl)morpholine hydrochloride, indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)morpholine;hydrochloride typically involves the reaction of 3-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The morpholine ring can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)morpholine;hydrochloride
- 2-(2-Nitrophenyl)morpholine;hydrochloride
- 2-(3-Aminophenyl)morpholine;hydrochloride
Uniqueness
2-(3-Nitrophenyl)morpholine;hydrochloride is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, affecting the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
2-(3-nitrophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-8(6-9)10-7-11-4-5-15-10;/h1-3,6,10-11H,4-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSRXMUFVUDYAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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